6'-propyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one
Description
6'-Propyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one is a spirocyclic compound characterized by a fused pyrano-chromenone system linked to a cyclohexane ring. Its structural complexity and substituent at the 6'-position (propyl group) make it a subject of interest in medicinal and synthetic chemistry. The propyl chain in this compound may modulate lipophilicity, bioavailability, and target interactions compared to analogs with different alkyl or functional groups.
Properties
Molecular Formula |
C20H24O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
6-propylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one |
InChI |
InChI=1S/C20H24O3/c1-2-6-14-12-19(21)22-18-13-17-15(11-16(14)18)7-10-20(23-17)8-4-3-5-9-20/h11-13H,2-10H2,1H3 |
InChI Key |
IWHOHDIAWNCDEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-propyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6’-Propyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
6’-Propyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with various biological activities.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6’-propyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen] core but differ in substituents:
Impact of Substituents
- Alkyl Chains (Propyl vs. Butyl/Ethyl):
- Functional Groups (Hydroxy, Thione):
- Aromatic vs. Aliphatic Groups:
Physicochemical Properties
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition: Spiro-cyclohexylquinazolinone analogs (e.g., compound 4d in ) show IC50 values <10 µM, attributed to hydrogen bonding with the catalytic site . The 6'-propyl group may enhance hydrophobic interactions in the active site.
- Antioxidant Potential: Hydroxy-substituted derivatives (e.g., 10'-OH) exhibit radical scavenging activity due to phenolic moieties .
Biological Activity
The compound 6'-propyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one is a spirocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C20H26O3
- Molecular Weight: 330.43 g/mol
- IUPAC Name: 6'-propyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one
Antiproliferative Effects
Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism behind this activity appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | CDK2 inhibition |
| HeLa (Cervical) | 15.0 | Induction of apoptosis |
| A2780 (Ovarian) | 10.0 | Cell cycle arrest at G1 phase |
The compound demonstrated selective toxicity towards cancer cells while showing minimal effects on normal cell lines, indicating its potential as a targeted therapeutic agent.
The proposed mechanism of action for 6'-propyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one includes:
- CDK Inhibition: The compound selectively inhibits CDK2 over other cyclins (CDK1, CDK4), disrupting the cell cycle and leading to apoptosis.
- Apoptosis Induction: It triggers intrinsic apoptotic pathways in cancer cells, characterized by mitochondrial membrane potential loss and cytochrome c release.
- Cell Cycle Arrest: The compound causes G1 phase arrest, preventing cells from progressing to DNA synthesis.
Case Studies
A study published in Phytotherapy Research evaluated the effects of this compound on various cancer types. The results indicated that it effectively reduced cell viability in a dose-dependent manner across multiple cancer cell lines while sparing normal tissues from cytotoxicity .
Another investigation focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications in the propyl group significantly influenced the antiproliferative potency, suggesting avenues for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
